molecular formula C17H14F3N5O4 B11483280 N'-{4-acetyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl}-2-methylfuran-3-carbohydrazide

N'-{4-acetyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl}-2-methylfuran-3-carbohydrazide

Cat. No.: B11483280
M. Wt: 409.32 g/mol
InChI Key: BOTPIJRYHUIRDX-UHFFFAOYSA-N
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Description

N’-{4-acetyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl}-2-methylfuran-3-carbohydrazide is a complex organic compound that features a triazole ring, a furan ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-acetyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl}-2-methylfuran-3-carbohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Trifluoromethoxyphenyl Group:

    Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis involving the cyclization of a 1,4-dicarbonyl compound.

    Formation of the Carbohydrazide Group: The carbohydrazide group is introduced through the reaction of a hydrazine derivative with an ester or acid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N’-{4-acetyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl}-2-methylfuran-3-carbohydrazide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N’-{4-acetyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl}-2-methylfuran-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-{4-acetyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl}-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors in biological systems, leading to various biological effects.

    Pathways Involved: The compound may modulate specific signaling pathways, such as those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Compounds such as fluconazole and voriconazole share the triazole ring structure and have similar biological activities.

    Furan Derivatives: Compounds like furan-2-carboxylic acid share the furan ring structure and have similar chemical properties.

    Trifluoromethoxyphenyl Derivatives: Compounds such as triflumuron and flucarbazone-sodium share the trifluoromethoxyphenyl group and have similar applications in agriculture and medicine.

Uniqueness

N’-{4-acetyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl}-2-methylfuran-3-carbohydrazide is unique due to its combination of the triazole, furan, and trifluoromethoxyphenyl groups, which confer distinct chemical and biological properties that are not found in other compounds.

Properties

Molecular Formula

C17H14F3N5O4

Molecular Weight

409.32 g/mol

IUPAC Name

N'-[5-acetyl-3-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-2-methylfuran-3-carbohydrazide

InChI

InChI=1S/C17H14F3N5O4/c1-9(26)14-15(22-23-16(27)13-7-8-28-10(13)2)25(24-21-14)11-3-5-12(6-4-11)29-17(18,19)20/h3-8,22H,1-2H3,(H,23,27)

InChI Key

BOTPIJRYHUIRDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC2=C(N=NN2C3=CC=C(C=C3)OC(F)(F)F)C(=O)C

Origin of Product

United States

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